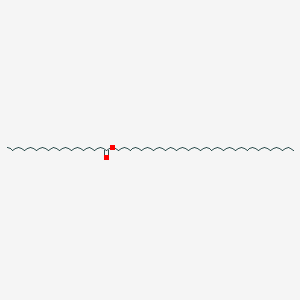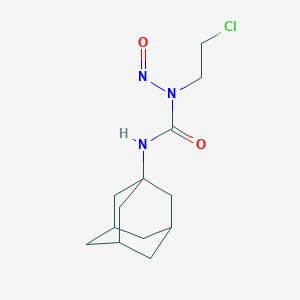
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea, also known as ACNU, is a chemical compound that belongs to the nitrosourea family. It is a potent anticancer drug that has been used in the treatment of various types of cancer, including brain tumors, lung cancer, and lymphoma. ACNU is a synthetic compound that was first synthesized in the 1970s. Since then, it has been extensively studied for its anticancer properties.
作用机制
The mechanism of action of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea involves the formation of DNA adducts, which are covalent bonds between 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea and DNA. These adducts interfere with DNA replication and transcription, leading to the inhibition of cancer cell growth. 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has been shown to have both biochemical and physiological effects. Biochemically, 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea inhibits the activity of DNA polymerase, which is essential for DNA replication. Physiologically, 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea can cause nausea, vomiting, and bone marrow suppression. However, these side effects are generally manageable and do not outweigh the benefits of using 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea in the treatment of cancer.
实验室实验的优点和局限性
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has several advantages and limitations when used in lab experiments. One advantage is that it is a potent anticancer drug that has been extensively studied for its anticancer properties. Another advantage is that it can be used in combination with other anticancer drugs to enhance their efficacy. However, 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has several limitations, including its complex synthesis process and potential side effects.
未来方向
There are several future directions for the research and development of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea. One direction is to investigate the use of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea in combination with other anticancer drugs to enhance their efficacy. Another direction is to develop new synthetic methods for the production of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea that are more efficient and cost-effective. Additionally, further studies are needed to investigate the potential side effects of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea and to develop strategies to minimize them. Finally, more research is needed to explore the potential use of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea in the treatment of other types of cancer.
合成方法
The synthesis of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea involves the reaction of adamantane with chloroacetyl chloride to produce 1-(2-chloroethyl) adamantane. This intermediate is then reacted with sodium nitrite in the presence of hydrochloric acid to produce 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea. The synthesis of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea is a complex process that requires specialized equipment and skilled personnel.
科学研究应用
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of various types of cancer, including brain tumors, lung cancer, and lymphoma. 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea works by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death. It has also been shown to have a synergistic effect when used in combination with other anticancer drugs.
属性
CAS 编号 |
14039-10-2 |
|---|---|
产品名称 |
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea |
分子式 |
C13H20ClN3O2 |
分子量 |
285.77 g/mol |
IUPAC 名称 |
3-(1-adamantyl)-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C13H20ClN3O2/c14-1-2-17(16-19)12(18)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,15,18) |
InChI 键 |
OWGOPGLJEHFHQR-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N(CCCl)N=O |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N(CCCl)N=O |
其他 CAS 编号 |
14039-10-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)
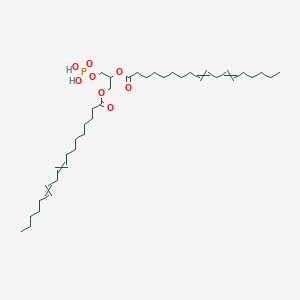

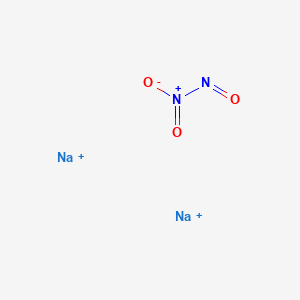
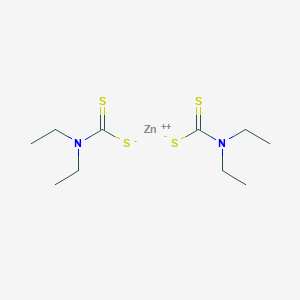
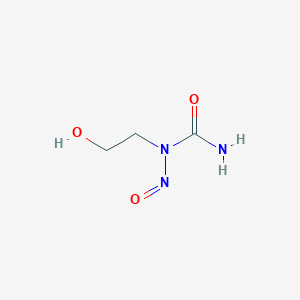
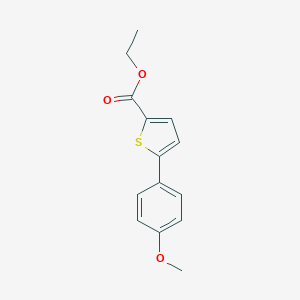
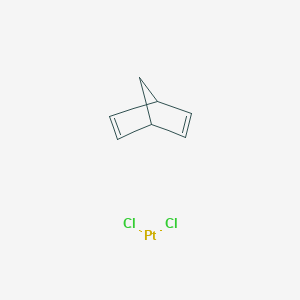
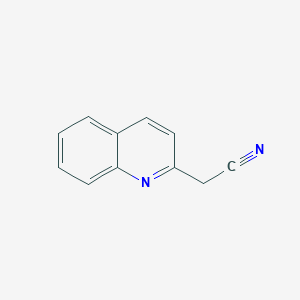
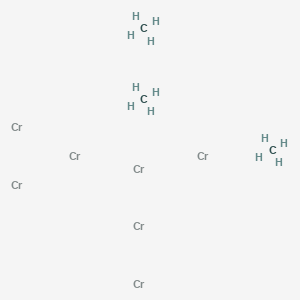

![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
